(2-Methoxyphenyl)boric acid
Description
It consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science. Its reactivity is influenced by the electron-donating methoxy group, which modulates the boronic acid's Lewis acidity and steric profile, enhancing its utility in catalytic systems.
Properties
Molecular Formula |
C7H9BO4 |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
(2-methoxyphenoxy)boronic acid |
InChI |
InChI=1S/C7H9BO4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,9-10H,1H3 |
InChI Key |
YVCYOVLYYZRNJC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
(2-Methoxyphenyl)boric acid (CAS 5720-06-9) is a versatile arylboronic acid widely employed in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. These reactions are catalyzed by palladium complexes and typically use bases like potassium carbonate or sodium carbonate. Below are key examples of its applications, summarized in the table:
| Reaction Example | Substrate | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| 1. Coupling with bromoisoquinoline | Bromoisoquinoline [1532-71-4] | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/water (3:1) | 50°C | 12 h | 73.6% |
| 2. Coupling with tert-butyl 4-bromo-2-nitrobenzoate | tert-butyl 4-bromo-2-nitrobenzoate [890315-72-7] | PdCl₂(PPh₃)₂ (0.14 g) | Na₂CO₃ | 1,2-dimethoxyethane/water | Reflux (~100°C) | 2.5 h | 82% |
| 3. Coupling with 2-bromopyridine-4-carbaldehyde | 2-Bromopyridine-4-carbaldehyde | Pd(PPh₃)₄ (0.04 mmol) | K₂CO₃ | Toluene/ethanol | 92°C | 3 h | 73.6% |
| 4. Coupling with 1-bromo-4-chloro-2,5-difluorobenzene | 1-Bromo-4-chloro-2,5-difluorobenzene [172921-33-4] | Pd(PPh₃)₄ (0.528 mmol) | K₂CO₃ | Toluene/water | Reflux (~110°C) | 30 h | 82% |
Key Observations
-
Catalyst selection : Pd(PPh₃)₄ is commonly used, while PdCl₂(PPh₃)₂ is employed in specific cases under reflux conditions.
-
Base and solvent : K₂CO₃ or Na₂CO₃ with mixed solvents (e.g., DMF/water, toluene/ethanol) are standard.
-
Temperature and time : Reactions typically proceed at 50–100°C for 3–30 hours, depending on substrate complexity.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a transmetallation step , where the boronic acid transfers its aryl group to the palladium catalyst. The reaction mechanism involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylboronic acids exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of (2-Methoxyphenyl)boronic acid with structurally related compounds:
Structural and Electronic Effects
Key Research Findings
- Synthesis Optimization : High-purity boron compounds require excess oxalic acid to minimize impurities (e.g., residual boric acid in Na[BOB] synthesis).
- Environmental Impact : Boron-containing compounds like (2-Methoxyphenyl)boronic acid are less ecotoxic than zinc borate or boric acid in intumescent coatings.
- Material Science : Ortho-substituted arylboronic acids improve thermal stability in epoxy resins compared to para-substituted analogs.
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